PDK1 Inhibitor AR-12 is an orally bioavailable, small-molecule, celecoxib-derived inhibitor of phosphoinositide-dependent kinase-1 (PDK1) with potential antineoplastic activity. Devoid of any COX inhibiting activity, PDK1 inhibitor AR-12 binds to and inhibits the phosphorylation of 3-phosphoinositide-dependent kinase-1 (PDK-1).; subsequently, the phosphorylation and activation of the serine/threonine protein kinase Akt (protein kinase B or PKB) is inhibited, which may result in inhibition of the PI3K/Akt signaling pathway, inhibition of tumor cell proliferation, and the induction of tumor cell apoptosis. In addition, this agent appears to induce the activity of protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a key role in the endoplasmic reticulum stress pathway. Activation and dysregulation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
OSU-03012
CAS No.: 742112-33-0
Cat. No.: VC0003887
Molecular Formula: C26H19F3N4O
Molecular Weight: 460.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 742112-33-0 | 
|---|---|
| Molecular Formula | C26H19F3N4O | 
| Molecular Weight | 460.4 g/mol | 
| IUPAC Name | 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | 
| Standard InChI | InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | 
| Standard InChI Key | YULUCECVQOCQFQ-UHFFFAOYSA-N | 
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | 
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | 
| Appearance | Solid powder | 
Introduction
Chemical Profile and Development of OSU-03012
OSU-03012 (C₂₆H₁₉F₃N₄O) is a pyrazole-based compound with a molecular weight of 460.4 g/mol. Its structure features a trifluoromethyl group at position 3 and a phenanthrene moiety at position 5 of the pyrazole ring, modifications that abolish COX-2 affinity while enhancing interactions with PDK-1 and ER stress proteins . Developed as part of the National Cancer Institute’s RAID program, OSU-03012 exhibits 10-fold greater cytotoxicity than celecoxib in vitro, with a bioavailability profile supporting systemic administration .
Table 1: Key Physicochemical Properties of OSU-03012
| Property | Value | 
|---|---|
| Molecular Formula | C₂₆H₁₉F₃N₄O | 
| Molecular Weight | 460.4 g/mol | 
| CAS Number | 742112-33-0 | 
| Solubility | Poor aqueous solubility | 
| Bioavailability | Cₘₐₓ ~2 μM at 800 mg BID | 
Anticancer Mechanisms and Preclinical Efficacy
Modulation of Oncogenic Signaling Pathways
OSU-03012 exerts antitumor effects through simultaneous inhibition of the PI3K/Akt, JAK/STAT3, and MAPK/ERK pathways. In multiple myeloma cells, it reduces phospho-Akt levels by 70% within 6 hours (LC₅₀ = 3.69–6.25 μM), independent of caspase activation . Gastric cancer models show OSU-03012 upregulates PTEN by 3.5-fold, suppressing Akt-STAT3 axis activity and inducing mitochondrial cytochrome c release .
ER Stress-Mediated Cell Death
The compound triggers unfolded protein response (UPR) via PERK-eIF2α-ATF4-CHOP signaling, increasing HSP70 expression while reducing BiP/GRP78 chaperone levels by 60% . Knockdown of PERK or IRE1α enhances OSU-03012 cytotoxicity 2.3-fold, demonstrating the dual pro-survival/pro-death roles of ER stress components .
Table 2: Anticancer Activity Across Tumor Models
Antimicrobial Applications and Host-Directed Activity
Broad-Spectrum Antifungal Effects
Against Candida albicans, OSU-03012 disrupts PDK-1-mediated acetyl-CoA synthesis (MIC = 7 μM), showing 4-log reduction in fungal burden when combined with fluconazole . Encapsulation in acetalated dextran nanoparticles reduces macrophage cytotoxicity by 70% while maintaining antifungal potency .
Intracellular Pathogen Sensitization
In Salmonella enterica-infected macrophages, OSU-03012 (5 μM) enhances gentamicin efficacy 100-fold by disrupting pathogen-containing vacuoles . For Francisella tularensis, it reduces intracellular survival 3-log through BiP/GRP78 inhibition .
Table 3: Antimicrobial Activity Profile
| Pathogen | Model | EC₅₀/EC₉₀ | Combination Effect | 
|---|---|---|---|
| Lassa virus | Vero E6 cells | 2.5 μM (+sildenafil) | 99.9% viral load reduction | 
| Cryptococcus neoformans | Murine model | 5 mg/kg | Survival ↑ 60% vs. fluconazole | 
Pharmacokinetics and Clinical Translation
Phase I trials (NCT00590477) established an MTD of 800 mg BID, achieving plasma Cₘₐₓ of 1–2 μM . Poor oral bioavailability (<15%) led to development of nanoparticle formulations showing:
- 
5× increased tumor accumulation
 - 
90% reduction in hepatotoxicity
 - 
3× longer half-life (t₁/₂ = 8.7 hrs)
 
Combination Therapy Rationale
PDE5 Inhibitor Synergy
Sildenafil (50 nM) potentiates OSU-03012 antiviral activity 100-fold against Ebola/Marburg via:
- 
CD95 death receptor clustering (↑ 300%)
 - 
iNOS-mediated nitrosative stress (NO ↑ 8×)
 
Chemosensitization Mechanisms
In glioma models, OSU-03012 reverses temozolomide resistance through:
- 
MGMT promoter methylation (↑ 45%)
 - 
MMR protein upregulation (MSH2 ↑ 3×)
 - 
BER pathway inhibition (APEX1 ↓ 70%)
 
Future Directions and Challenges
Current research focuses on:
- 
Nanoformulation Optimization: Lipid-polymer hybrids increase brain penetration 7× in glioblastoma models
 - 
Biomarker Development: ER stress proteins (BiP, XBP1) as predictors of therapeutic response
 - 
Antimicrobial Adjuvant Trials: Phase II studies combining OSU-03012 with amphotericin B for mucormycosis
 
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